

Application Notes and Protocols: Immunotherapy in the CT26 Tumor Model

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Compound of Interest

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A Representative Treatment Protocol for Colorectal Cancer Studies

Note: Initial searches for a specific "**BSP16** treatment protocol" did not yield any results. The following document provides a representative and detailed protocol for an immunotherapy-based treatment in the CT26 syngeneic tumor model, which is a widely used and effective model for studying colorectal cancer. This protocol can be adapted by researchers for various therapeutic agents.

Introduction

The CT26 (Colon Tumor 26) syngeneic mouse model is a cornerstone in preclinical immunology research for colorectal cancer.[1][2][3][4] Derived from a BALB/c mouse, this model allows for the investigation of novel immunotherapies in an immunocompetent setting, providing valuable insights into the interactions between the tumor, the host immune system, and the therapeutic agent.[4] CT26 tumors are known to be infiltrated by immune cells, including CD8+ T cells, and are responsive to immune checkpoint inhibitors, making them an excellent model for evaluating novel cancer immunotherapies.[1][5]

Model Characteristics:

- Cell Line: CT26, murine colon carcinoma[2][3][4]
- Mouse Strain: BALB/c[3][6]

- Tumor Growth: Rapid and reproducible[2][4]
- Immune Profile: Considered a "hot" tumor with significant immune cell infiltration, making it responsive to immunotherapies.[5]

Experimental Protocols

CT26 Cell Culture

- Thawing and Culture: Thaw cryopreserved CT26 cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 10 mL of complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Centrifugation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
- Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, complete medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use TrypLE Express for cell detachment.

In Vivo Tumor Model Development

- Animal Acclimatization: Acclimate female BALB/c mice (6-8 weeks old) for at least one week before the experiment.[7]
- Cell Preparation for Injection: Harvest CT26 cells during their logarithmic growth phase. Wash the cells twice with sterile, serum-free PBS. Resuspend the cells in sterile PBS at a concentration of 5×10^6 cells/mL. A cell viability of over 95% is recommended.[8]
- Tumor Inoculation: Subcutaneously inject 100 μ L of the cell suspension (containing 5×10^5 cells) into the right flank of each mouse.[9]
- Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. The tumor volume can be calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.

- Randomization: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

Representative Immunotherapy Treatment Protocol (Anti-PD-1 Antibody)

- Treatment Groups:
 - Vehicle Control (e.g., PBS or isotype control antibody)
 - Anti-PD-1 Antibody
- Dosing and Administration: Administer the anti-PD-1 antibody intraperitoneally (i.p.) at a dose of 10 mg/kg.
- Treatment Schedule: Treat the mice twice a week for three consecutive weeks.
- Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
- Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed.

Data Presentation

Quantitative Data Summary

The following tables represent typical data that can be generated from an immunotherapy study using the CT26 model.

Treatment Group	Mean Tumor Volume (mm ³) at Day 21	Tumor Growth Inhibition (%)
Vehicle Control	1500 ± 250	-
Anti-PD-1 Antibody	450 ± 150	70%

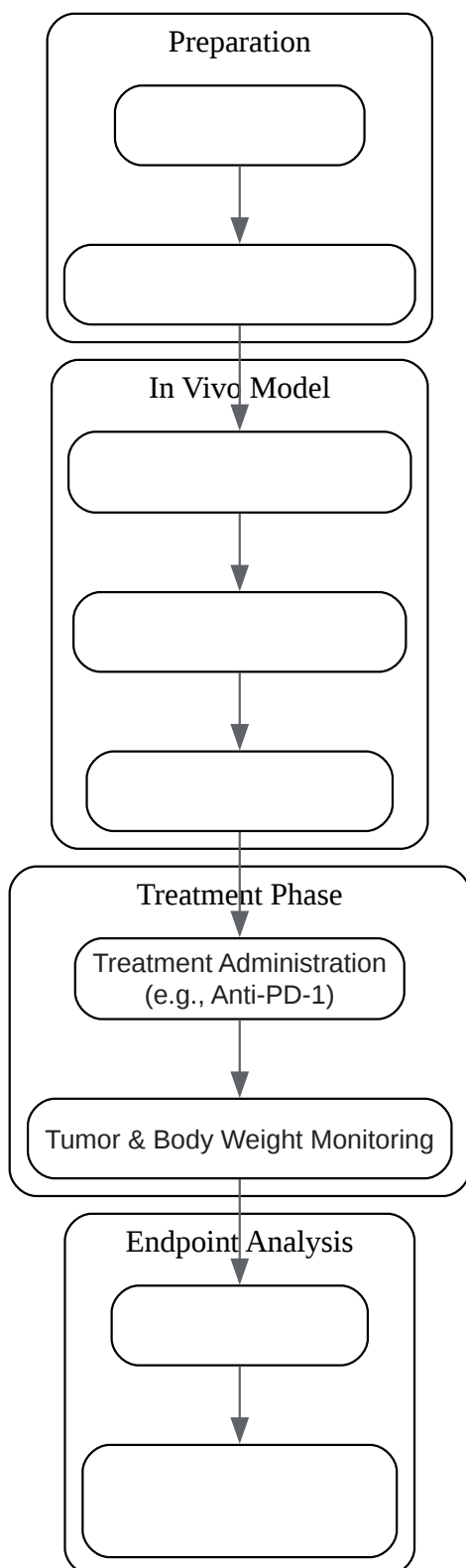
Table 1: Example of tumor growth inhibition data.

Immune Cell Population	Vehicle Control (% of CD45+ cells)	Anti-PD-1 Treated (% of CD45+ cells)
CD8+ T cells	15 ± 3	35 ± 5
Regulatory T cells (Tregs)	10 ± 2	4 ± 1
Myeloid-Derived Suppressor Cells (MDSCs)	25 ± 5	12 ± 3

Table 2: Example of tumor-infiltrating immune cell population changes.

Visualizations

Experimental Workflow



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Caption: Experimental workflow for an in vivo immunotherapy study using the CT26 tumor model.

Simplified PD-1/PD-L1 Signaling Pathway

Caption: Simplified diagram of the PD-1/PD-L1 checkpoint and the mechanism of anti-PD-1 therapy.

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